molecular formula C11H21NO3 B127047 (R)-1-Boc-3-(Hydroxymethyl)Piperidine CAS No. 140695-85-8

(R)-1-Boc-3-(Hydroxymethyl)Piperidine

Cat. No.: B127047
CAS No.: 140695-85-8
M. Wt: 215.29 g/mol
InChI Key: OJCLHERKFHHUTB-SECBINFHSA-N
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Description

®-1-Boc-3-(Hydroxymethyl)Piperidine is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-(Hydroxymethyl)Piperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxymethyl group at the 3-position. One common method involves the following steps:

    Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Hydroxymethyl Group: The protected piperidine is then subjected to a reaction with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group at the 3-position.

Industrial Production Methods

Industrial production of ®-1-Boc-3-(Hydroxymethyl)Piperidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-(Hydroxymethyl)Piperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-1-Boc-3-(Hydroxymethyl)Piperidine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Hydroxymethyl)Piperidine: Similar structure but with the hydroxymethyl group at the 2-position.

    ®-(Piperidin-3-yl)methanol: Lacks the Boc protecting group but has a hydroxymethyl group at the 3-position.

Uniqueness

®-1-Boc-3-(Hydroxymethyl)Piperidine is unique due to the presence of both the Boc protecting group and the hydroxymethyl group at the 3-position. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCLHERKFHHUTB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363894
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140695-85-8
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 5.0 g (43.4 mmol) of 3-hydroxymethyl-piperidine in 200 ml of CH2Cl2, was added 6.05 ml (43.4 mmol) of triethylamine (Et3N), followed by 9.8 ml (43.4 mmol) of (BOC2O). The reaction mixture was stirred for 1 hour at room temperature and then washed with 75 ml of a 0.1N hydrochloric acid solution (HCl), dried over Na2SO4, filtered and then concentrated in vacuo.
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5 g
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200 mL
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6.05 mL
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9.8 mL
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Synthesis routes and methods II

Procedure details

Using a procedure analogous to Example 1-C (K2CO3, acetone), 3-hydroxymethylpiperidine gave the title compound as a solid (34.2 g, 88%).
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Yield
88%

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminium hydride (1.41 g) in THF (15 mL) at 0° C. was added piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester as a solution in THF (10 mL) and the mixture stirred at room temperature for 3 h. The reaction was cooled to 0° C. and quenched by addition of aqueous ammonium chloride and the mixture filtered through celite. The filtrate was diluted with ethyl acetate, washed with water, separated and dried (MgSO4). The solvent was evaporated to give 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (1.25 g). To a solution of this alcohol (422 mg) in THF (8 mL) was added sodium hydride (94 mg; 60% dispersion in mineral oil). After 15 min iodomethane (0.49 mL) was added and the reaction stirred for 18 h. The mixture was then diluted with ethyl acetate and washed sequentially with water, brine, separated and dried (MgSO4). The solvent was evaporated and the residue purified by flash chromatography to give 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester (414 mg). To a solution of 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester (204 mg) in DCM (3 mL) was added 2M hydrogen chloride in diethyl ether and the mixture stirred for 18 h. The solvent was evaporated to give the desired amine (168 mg).
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1.41 g
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15 mL
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10 mL
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